N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring, a phenoxy group, and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide typically involves the reaction of 2,2,2-trichloro-1-phenoxyethanol with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide
- N-(2,2,2-trichloro-1-phenoxyethyl)nicotinamide
- N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide
Uniqueness
N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Cl3N2O2 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-phenoxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-14(16,17)13(21-11-6-2-1-3-7-11)19-12(20)10-5-4-8-18-9-10/h1-9,13H,(H,19,20) |
InChI Key |
FFZWMERUCJZCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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